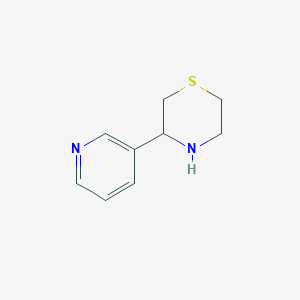

3-Pyridin-3-yl thiomorpholine

Beschreibung

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are a vast and diverse class of organic molecules that contain at least one atom other than carbon within a ring structure. uou.ac.inwikipedia.org The most common heteroatoms are nitrogen, oxygen, and sulfur. uou.ac.in These compounds are of immense importance as they are widespread in nature and form the core structure of many biologically active molecules, including alkaloids, vitamins, and nucleic acids. uou.ac.inwikipedia.org

3-Pyridin-3-yl thiomorpholine (B91149) belongs to the class of six-membered heterocyclic compounds. uou.ac.inthermofisher.com Specifically, it is a derivative of thiomorpholine, a saturated six-membered ring containing a sulfur and a nitrogen atom at the 1- and 4-positions, respectively. thermofisher.com The attachment of a pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, at the 3-position of the thiomorpholine ring creates the compound of interest. thermofisher.commsu.edu The study of such molecules falls under the broad and active area of heterocyclic chemistry, which focuses on the synthesis, properties, and applications of these ring systems. wikipedia.org

Significance of Thiomorpholine and Pyridine Moieties in Advanced Molecular Architectures

The presence of both thiomorpholine and pyridine moieties in 3-Pyridin-3-yl thiomorpholine is significant due to the established roles of these individual components in various advanced molecular architectures.

The thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. jchemrev.comjchemrev.com Thiomorpholine and its derivatives have been investigated for a wide range of biological activities, including as anticancer, antitubercular, antimalarial, and antiprotozoal agents. jchemrev.comjchemrev.com The sulfur atom in the thiomorpholine ring can influence the compound's electronic properties, lipophilicity, and metabolic stability. vulcanchem.com

The pyridine ring is another exceptionally important heterocycle in drug design and materials science. nih.govrsc.org It is a structural component in numerous FDA-approved drugs with a broad spectrum of therapeutic applications, including antiviral, antimicrobial, and anticancer agents. nih.govresearchgate.net The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other intermolecular interactions, which is crucial for binding to biological targets. rsc.org Its presence can also enhance a molecule's metabolic stability and cellular permeability. rsc.org

The combination of these two moieties in this compound creates a molecule with potential for diverse applications, acting as a versatile building block for creating complex molecular structures with desired biological or material properties. chemimpex.com

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving this compound and related structures has primarily focused on its utility as a synthetic intermediate or building block. Researchers have explored its use in the creation of novel compounds with potential applications in several areas:

Pharmaceutical Development: The compound serves as a scaffold for the synthesis of new molecules with potential therapeutic benefits. chemimpex.com Its structure allows for modifications to create derivatives that can be screened for various biological activities.

Medicinal Chemistry: The thiomorpholine and pyridine rings are key components in the design of molecules that can interact with specific biological targets like enzymes and receptors. chemimpex.comontosight.ai Research in this area aims to develop new therapeutic agents.

Agrochemical Chemistry: There is interest in using this and similar compounds in the development of new pesticides and herbicides. chemimpex.com

Materials Science: The unique structural and electronic properties of this compound make it a candidate for incorporation into new materials with specific thermal or chemical resistance properties. chemimpex.com

Detailed research findings often explore the synthesis of derivatives and their subsequent evaluation for biological activity. For instance, the synthesis of related thiomorpholine-containing compounds has been a subject of study, with various methods being developed to create these valuable building blocks. thieme-connect.comrsc.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 887344-26-5 |

| Molecular Formula | C9H12N2S |

| Molecular Weight | 180.27 g/mol |

| MDL Number | MFCD03002054 |

| PubChem ID | 3873279 |

| Data sourced from Chem-Impex. chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pyridin-3-ylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUCLRLJLVBTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307931 | |

| Record name | 3-(3-Pyridinyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-26-5 | |

| Record name | 3-(3-Pyridinyl)thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Pyridinyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridin 3 Yl Thiomorpholine and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing 3-pyridin-3-yl thiomorpholine (B91149) typically involve two key stages: the formation of the thiomorpholine ring and the subsequent attachment of the pyridine (B92270) moiety.

Reaction Pathways for Thiomorpholine Ring Formation

The thiomorpholine scaffold, a six-membered saturated heterocycle containing sulfur and nitrogen atoms, can be constructed through several established synthetic pathways. These routes often start from readily available linear precursors and involve an intramolecular cyclization step.

A different pathway utilizes the reduction of thiomorpholin-3-one. The precursor, thiomorpholin-3-one, can be synthesized from ethyl mercaptoacetate (B1236969) and aziridine, and its subsequent reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) affords the saturated thiomorpholine ring. acs.org

The following table summarizes some conventional batch reactions for thiomorpholine synthesis.

Table 1: Conventional Batch Syntheses of Thiomorpholine

Introduction of the Pyridin-3-yl Moiety

Once the thiomorpholine ring is formed, the next step is the introduction of the pyridin-3-yl group, which is typically achieved through N-arylation cross-coupling reactions. The most common methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com In this context, thiomorpholine is reacted with a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov For instance, the coupling of 3-bromo-2-aminopyridine with morpholine (B109124) has been achieved using a Pd₂(dba)₃/XPhos catalyst system. nih.gov The development of specialized pre-catalysts, such as those derived from RuPhos and BrettPhos, has further expanded the scope and efficiency of these reactions for coupling with both secondary and primary amines. nih.gov

Ullmann Condensation: This is a copper-catalyzed reaction that serves as an alternative to palladium-based methods. wikipedia.orgwikiwand.com The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org The reaction typically involves coupling an amine with an aryl halide that is activated by electron-withdrawing groups. wikipedia.org Modern variations have improved the methodology by using soluble copper catalysts supported by ligands like diamines or phenanthroline, allowing the reaction to proceed under milder conditions. wikipedia.orgchemeurope.com

The following table compares the typical conditions for these two major N-arylation reactions.

Table 2: Comparison of N-Arylation Methods for Attaching the Pyridin-3-yl Moiety

Advanced Synthetic Approaches

To overcome some of the limitations of conventional batch synthesis, such as long reaction times and harsh conditions, advanced synthetic methodologies are being explored. These include continuous flow, mechanochemical, and photochemical techniques.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability. acs.org These benefits are particularly relevant for the synthesis of heterocyclic compounds.

Mechanochemical Synthesis Applications

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to drive chemical reactions, often in the absence of a solvent or with minimal solvent use. This approach is gaining attention as a green and efficient alternative to traditional solution-phase synthesis. While specific applications to 3-pyridin-3-yl thiomorpholine are not widely documented, the principles are applicable to key bond-forming reactions in its synthesis. For example, C-N cross-coupling reactions, central to introducing the pyridinyl group, have been successfully performed using mechanochemical methods, demonstrating the potential for solvent-free N-arylation.

Photochemical Transformations in Synthesis

Photochemistry, which uses light to initiate chemical reactions, offers unique pathways for synthesis that are often inaccessible through thermal methods. Photoredox catalysis, in particular, has emerged as a powerful tool in organic synthesis.

In the context of forming the thiomorpholine ring, a key step in a continuous flow synthesis was a photochemical thiol-ene reaction initiated by UV irradiation in the presence of a photocatalyst like 9-fluorenone. acs.org Furthermore, photochemical methods are being developed for C-N bond formation. For instance, a desaturative coupling approach has been demonstrated where saturated heterocyclic ketones are used as aryl surrogates to couple with amines via photoredox oxidation and cobalt catalysis. researchgate.net This strategy allows for the amination of heterocycles, including pyridines, under mild conditions, presenting a potential advanced route for the synthesis of N-aryl thiomorpholines. researchgate.net

Derivatization Strategies of the this compound Scaffold

Once the core structure of this compound is assembled, further diversification can be achieved by modifying different parts of the molecule. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds. Derivatization can be strategically performed at the thiomorpholine nitrogen atom, the pyridine ring, or the carbon framework of the thiomorpholine ring.

The secondary amine within the thiomorpholine ring is a key handle for a variety of functionalization reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation: The nitrogen atom of the thiomorpholine ring can be readily alkylated using various alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides another versatile route to N-alkylated derivatives. For instance, a three-component aza-Friedel–Crafts reaction has been reported for the C3-alkylation of imidazo[1,2-a]pyridines using amines like thiomorpholine, aldehydes, and a yttrium triflate catalyst, demonstrating the utility of thiomorpholine in forming new C-N bonds. researchgate.net

N-Acylation: Acylation of the thiomorpholine nitrogen can be achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. A general strategy for the selective N-acylation of nucleosides has been developed using activated p-nitrophenyl esters in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts like DMAP, HOBt, or HOSu, a technique that can be adapted for the acylation of the thiomorpholine nitrogen. acs.org

N-Arylation: The introduction of an aryl group at the thiomorpholine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides. mdpi.com For example, the N-arylation of morpholine has been achieved with Pd(OAc)2 in the presence of anchored phosphines. researchgate.net Metal-free N-arylation of aliphatic amines with diaryliodonium salts also presents a viable and milder alternative.

N-Vinylation: N-vinyl derivatives can be prepared by reacting the thiomorpholine with vinylating agents. A practical and versatile vinylating reagent, vinyl thianthrenium tetrafluoroborate (B81430), has been shown to be effective for the vinylation of various nucleophiles, including N-heterocycles. nih.govacs.org Copper-catalyzed N-vinylation of amides and azoles using vinylsilanes has also been reported as an efficient method. organic-chemistry.org

| Functionalization Type | Reagents and Conditions | Resulting Moiety | Relevant Compounds |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | N-Alkylthiomorpholine | N-Benzyl-3-pyridin-3-yl-thiomorpholine |

| Aldehyde/Ketone, Reducing agent (e.g., NaBH4, NaBH(OAc)3) | N-Alkylthiomorpholine | N-(Cyclohexylmethyl)-3-pyridin-3-yl-thiomorpholine | |

| N-Acylation | Acyl chloride/Anhydride (B1165640), Base | N-Acylthiomorpholine | N-Acetyl-3-pyridin-3-yl-thiomorpholine |

| Carboxylic acid, Coupling agent (e.g., DCC, HATU) | N-Acylthiomorpholine | N-Benzoyl-3-pyridin-3-yl-thiomorpholine | |

| N-Arylation | Aryl halide, Pd catalyst, Base | N-Arylthiomorpholine | N-Phenyl-3-pyridin-3-yl-thiomorpholine |

| Diaryliodonium salt | N-Arylthiomorpholine | N-(4-Methoxyphenyl)-3-pyridin-3-yl-thiomorpholine | |

| N-Vinylation | Vinylating agent (e.g., Vinyl thianthrenium salt) | N-Vinylthiomorpholine | N-Vinyl-3-pyridin-3-yl-thiomorpholine |

The pyridine ring of this compound is susceptible to various substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally challenging due to the deactivating effect of the ring nitrogen. Reactions like nitration and sulfonation often require harsh conditions. wikipedia.orgiust.ac.ir

Nitration: Direct nitration of pyridine is sluggish and typically yields 3-nitropyridine (B142982) in low yields. wikipedia.orgscribd.comresearchgate.net However, the nitration of pyridine derivatives can be achieved using reagents like nitronium tetrafluoroborate (NO2BF4) or by reacting with dinitrogen pentoxide followed by treatment with sodium bisulfite. wikipedia.orgntnu.no

Sulfonation: Sulfonation of pyridine is even more difficult than nitration. Pyridine-3-sulfonic acid can be obtained by heating pyridine with fuming sulfuric acid in the presence of a mercury(II) sulfate (B86663) catalyst. researchgate.netwikipedia.orggoogle.com A base-mediated C4-selective C-H-sulfonylation of pyridine has also been reported using triflic anhydride activation. chemrxiv.org

Nucleophilic Aromatic Substitution: Halogenated pyridine derivatives can undergo nucleophilic aromatic substitution (SNAr), particularly when the halogen is at the 2- or 4-position relative to the ring nitrogen. researchgate.net This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates.

Organometallic Cross-Coupling Reactions: A powerful and versatile method for functionalizing the pyridine ring is through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govresearchgate.netresearchgate.netnih.gov These reactions typically require a pre-functionalized pyridine ring (e.g., a halopyridine) to couple with a suitable organometallic reagent.

| Substitution Type | Reagents and Conditions | Position of Substitution | Relevant Compounds |

| Nitration | HNO3/H2SO4 (harsh conditions) | 5-position | 3-(5-Nitro-pyridin-3-yl)thiomorpholine |

| NO2BF4 | 5-position | 3-(5-Nitro-pyridin-3-yl)thiomorpholine | |

| Sulfonation | Fuming H2SO4, HgSO4 | 5-position | 5-(Thiomorpholin-3-yl)pyridine-3-sulfonic acid |

| Halogenation | Halogenating agent (e.g., NCS, NBS) | 2-, 4-, 6-positions | 3-(2-Chloro-pyridin-3-yl)thiomorpholine |

| Cross-Coupling (Suzuki) | Arylboronic acid, Pd catalyst, Base | Varies with halide position | 3-(2-Phenyl-pyridin-3-yl)thiomorpholine |

Modifying the carbon backbone of the thiomorpholine ring offers another avenue for creating structural diversity.

Substitution at C-2, C-5, and C-6: The introduction of substituents on the carbon atoms of the thiomorpholine ring is typically achieved by starting with appropriately substituted building blocks during the initial ring synthesis. For example, using substituted aminoethanols or amino-thiols in the synthetic route can lead to C-5 or C-6 substituted thiomorpholines. Diastereoselective synthesis of 2,5-disubstituted morpholines, piperazines, and thiomorpholines has been achieved through iodine-mediated 6-exo-trig cyclization of amino acid-derived allylamines. acs.org

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of unsaturated heterocyclic rings and can be applied to create substituted thiomorpholine analogs. acs.org This method involves the cyclization of a diene precursor catalyzed by a ruthenium-based catalyst.

Diastereoselective Synthesis: Chiral thiomorpholines can be synthesized using stereoselective methods. For instance, the diastereoselective synthesis of 5,6-disubstituted 3-thiomorpholinones has been achieved through an L-proline-catalyzed three-component domino reaction. researchgate.net Enantioselective synthesis of chiral thiomorpholines has also been reported through the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases. researchgate.net

| Modification Type | Synthetic Strategy | Resulting Feature | Relevant Compounds |

| C-2 Substitution | Starting with substituted building blocks | 2-Alkyl/Aryl-thiomorpholine | 2-Methyl-3-pyridin-3-yl-thiomorpholine |

| C-5/C-6 Substitution | Starting with substituted aminoethanols/thiols | 5/6-Alkyl/Aryl-thiomorpholine | 5-Methyl-3-pyridin-3-yl-thiomorpholine |

| Ring-Closing Metathesis | Cyclization of a diene precursor | Unsaturated thiomorpholine ring | Dihydro-3-pyridin-3-yl-thiomorpholine |

| Diastereoselective Synthesis | Chiral catalysts or auxiliaries | Stereochemically defined centers | (2R,3S)-2-Methyl-3-pyridin-3-yl-thiomorpholine |

Substitutions on the Pyridine Ring

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound and its derivatives is crucial for their practical application. This involves careful control of reaction conditions and the use of effective purification techniques.

Reaction Condition Optimization:

Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate, yield, and selectivity. A systematic screening of different solvents and temperatures is often necessary to identify the optimal conditions for a specific transformation.

Catalyst and Reagent Stoichiometry: In catalyzed reactions, the nature and loading of the catalyst are critical. Fine-tuning the stoichiometry of reagents can also minimize side reactions and improve the yield of the desired product. For instance, in cross-coupling reactions, the choice of ligand for the metal catalyst can dramatically affect the outcome. nih.gov

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent or solvent system is critical for successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at room temperature or below. diva-portal.org

Chromatography:

Column Chromatography: This is a widely used technique for separating mixtures of compounds based on their differential adsorption on a stationary phase. It is particularly useful for purifying both solid and liquid products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating and purifying compounds with high resolution. Reversed-phase HPLC is commonly used for the analysis and purification of heterocyclic compounds. numberanalytics.comresearchgate.nettandfonline.comresearchgate.net

Gas Chromatography (GC): For volatile derivatives, GC can be used for purity analysis. numberanalytics.com

Chiral Resolution: For racemic mixtures of chiral derivatives, chiral resolution techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography are employed to separate the enantiomers. google.comacs.org

| Optimization Parameter | Method/Technique | Purpose |

| Reaction Conditions | ||

| Solvent Screening | Testing a range of solvents with varying polarities | Improve solubility, reaction rate, and selectivity |

| Temperature Control | Running reactions at different temperatures | Optimize reaction kinetics and minimize decomposition |

| Catalyst Selection | Screening different catalysts and ligands | Enhance catalytic activity and selectivity |

| Reagent Stoichiometry | Varying the molar ratios of reactants | Maximize conversion and minimize by-products |

| Purification | ||

| Recrystallization | Dissolving in a hot solvent and cooling to crystallize | Remove impurities from solid products |

| Column Chromatography | Separation on a solid stationary phase (e.g., silica (B1680970) gel) | Isolate desired compound from a reaction mixture |

| HPLC | High-resolution separation on a specialized column | Purity analysis and preparative purification |

| Chiral Resolution | Diastereomeric salt formation or chiral chromatography | Separate enantiomers of a racemic mixture |

Chemical Transformations and Reactivity Profile

Oxidation Reactions of the Thiomorpholine (B91149) Sulfur Atom

The sulfur atom within the thiomorpholine ring is susceptible to oxidation, a common reaction for sulfide-containing compounds. This transformation allows for the synthesis of derivatives with altered electronic and physical properties, such as increased polarity and hydrogen bonding capability. The oxidation can proceed in a stepwise manner, first yielding the sulfoxide (B87167) and, upon further oxidation, the sulfone. evitachem.comgoogle.com

Common oxidizing agents are employed for these transformations. For instance, hydrogen peroxide (H₂O₂) is often used for the conversion to the sulfoxide, while more potent reagents like meta-chloroperoxybenzoic acid (mCPBA) can achieve the fully oxidized sulfone. vulcanchem.com The oxidation state of the sulfur atom significantly influences the molecule's conformation and its potential as a hydrogen bond acceptor in various applications. google.com

| Starting Material | Reagent | Product(s) | Description |

| 3-Pyridin-3-yl thiomorpholine | Hydrogen Peroxide (H₂O₂) | This compound-1-oxide | Selective oxidation of the sulfur atom to a sulfoxide. vulcanchem.com |

| This compound | mCPBA (meta-chloroperoxybenzoic acid) | This compound-1,1-dioxide | Complete oxidation of the sulfur atom to a sulfone. vulcanchem.com |

Reduction Reactions of the Pyridine (B92270) Ring

In contrast to the oxidation of the sulfur atom, the electron-deficient pyridine ring is amenable to reduction. This transformation converts the aromatic pyridine system into a saturated piperidine (B6355638) ring, fundamentally altering the molecule's geometry from planar to a chair-like conformation. evitachem.com

Catalytic hydrogenation is a standard method for this reduction, utilizing catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen gas atmosphere. vulcanchem.com These reactions typically require elevated pressure and temperature. Alternatively, milder and more recent methods have been developed, such as the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org

| Starting Material | Reagent/Catalyst | Product | Description |

| This compound | H₂, Pd/C or PtO₂ | 3-(Piperidin-3-yl)thiomorpholine | Catalytic hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring. vulcanchem.com |

| This compound | Samarium diiodide (SmI₂), H₂O | 3-(Piperidin-3-yl)thiomorpholine | A mild reduction of the pyridine ring accomplished at room temperature. clockss.org |

Nucleophilic and Electrophilic Reactivity of Ring Systems

The dual nature of the compound's ring systems dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactivity : The thiomorpholine ring contains two potential nucleophilic centers: the nitrogen and the sulfur atoms. The nitrogen atom, being a secondary amine, readily participates in nucleophilic reactions. For example, it can act as a nucleophile in substitution reactions, such as displacing a leaving group on an electrophilic carbon center. sci-hub.se This reactivity is fundamental to the synthesis of more complex derivatives where the thiomorpholine acts as a building block. vulcanchem.comchemimpex.com The sulfur atom also contributes to the electron-rich character of the ring. vulcanchem.com

Electrophilic Reactivity : The pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen atom. This makes it relatively unreactive towards electrophilic aromatic substitution compared to benzene. slideshare.net When such reactions do occur, they are directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by the adjacent positive charge on the nitrogen. slideshare.net Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2- and 6-positions, which can lead to substitution if a suitable leaving group is present. ajrconline.org The presence of the thiomorpholine substituent at the 3-position influences the regioselectivity of these reactions.

Cyclization and Rearrangement Reactions Involving the Compound

The structural features of this compound make it a candidate for various cyclization and rearrangement reactions, enabling the synthesis of more complex polycyclic structures.

Cyclization Reactions : Thiomorpholine derivatives can serve as precursors for further cyclization to produce more intricate heterocyclic systems. evitachem.com The pyridine nitrogen can be quaternized to form a pyridinium (B92312) salt. These pyridinium zwitterions are known to undergo formal cycloaddition reactions, such as [4+2] and [3+3] cyclizations, with various reactants to furnish fused-ring systems like pyrido[1,2-a]pyrazines or 1,4-thiazines. mdpi.com The formation of the thiomorpholine ring itself often involves a key base-mediated intramolecular cyclization step. nih.govchemrxiv.org

Rearrangement Reactions : The presence of heteroatoms and multiple reactive sites allows for the possibility of molecular rearrangements. Under thermal conditions, complex heterocyclic systems containing a pyridine moiety can undergo rearrangement, often initiated by a nucleophilic attack that leads to ring-opening and subsequent re-closure. nih.gov Furthermore, the nitrogen atom of the thiomorpholine ring could potentially participate in reactions like the Stevens or Sommelet-Hauser rearrangements, which involve the formation and subsequent rearrangement of a nitrogen ylide intermediate. msu.edu

Molecular Structure and Conformation Analysis

Crystallographic Studies of the Thiomorpholine (B91149) Ring System

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on thiomorpholine and its derivatives consistently reveal specific conformational preferences and interaction patterns.

Conformation of the Thiomorpholine Ring (e.g., Chair Conformation)

Crystallographic analyses of various compounds containing the thiomorpholine ring system consistently show that it adopts a chair conformation. nih.goviucr.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net This low-energy conformation is the most stable arrangement for the six-membered ring, minimizing steric strain between the atoms. In some instances, depending on the substituents and the crystalline environment, other conformations like a half-chair may be observed in related heterocyclic rings attached to the thiomorpholine. iucr.orgresearchgate.net The sum of bond angles around the nitrogen atom in the thiomorpholine ring is typically in accordance with sp³ hybridization. nih.goviucr.orgresearchgate.net

Analysis of Puckering and Asymmetry Parameters

The precise shape of the thiomorpholine ring can be quantified using Cremer and Pople puckering parameters and Nardelli asymmetry parameters. nih.goviucr.orgresearchgate.net These parameters describe the degree of non-planarity and the specific shape of the ring. For example, in studies of related thiomorpholine derivatives, these parameters have been meticulously calculated to define the chair conformation.

While specific data for 3-Pyridin-3-yl thiomorpholine is not available, the table below presents puckering and asymmetry parameters for other compounds containing a thiomorpholine ring, illustrating the type of analysis performed.

| Compound | Parameter | Value | Reference |

| Diethyl 1,1-dioxo-3,5-bis(pyridin-2-yl)-1λ⁶,4-thiomorpholine-2,6-dicarboxylate (Molecule A) | q₂ (Å) | 0.029 (3) | nih.gov |

| q₃ (Å) | 0.598 (3) | nih.gov | |

| φ₂ (°) | 41 (5) | nih.gov | |

| Δs(S1A & N1A) (°) | 2.6 (2) | nih.gov | |

| Diethyl 1,1-dioxo-3,5-bis(pyridin-2-yl)-1λ⁶,4-thiomorpholine-2,6-dicarboxylate (Molecule B) | q₂ (Å) | 0.039 (3) | nih.gov |

| q₃ (Å) | 0.599 (3) | nih.gov | |

| φ₂ (°) | 305 (4) | nih.gov | |

| Δs(S1B & N1B) (°) | 3.5 (2) | nih.gov | |

| Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | q₂ (Å) | 0.021 (3) | iucr.orgresearchgate.net |

| q₃ (Å) | 0.631 (3) | iucr.orgresearchgate.net | |

| QT (Å) | 0.632 (3) | iucr.orgresearchgate.net | |

| θ (°) | 1.8 (3) | iucr.orgresearchgate.net |

Intermolecular Interactions and Crystal Packing Phenomena

The way molecules are arranged in a crystal is determined by a variety of intermolecular interactions. In thiomorpholine-containing compounds, these interactions are crucial for stabilizing the crystal lattice. nih.gov Weak hydrogen bonds, such as C—H···O and C—H···S, are commonly observed, linking adjacent molecules to form extensive networks. nih.govresearchgate.netmpg.de

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings can be a significant driving force for crystal packing, especially when aromatic substituents are present. mpg.denih.gov The interplay of these non-covalent interactions dictates the final crystal structure and can even influence the conformational preference of the molecule within the solid state. mdpi.comacs.org For instance, intermolecular forces in the crystal can stabilize a conformer that might be less stable in its isolated molecular form. acs.org

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of compounds like this compound, providing information about the connectivity of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide key information.

Based on data from analogous structures, the expected chemical shifts can be predicted:

¹H NMR: The protons on the thiomorpholine ring are expected to appear as multiplets in the region of δ 2.50–3.70 ppm. vulcanchem.com The protons on the pyridine (B92270) ring, being part of an aromatic system, would resonate further downfield. vulcanchem.com Specifically for a 3-substituted pyridine ring, complex multiplets are expected in the aromatic region of the spectrum. rsc.org

¹³C NMR: The carbon atoms of the thiomorpholine ring would have characteristic shifts, while the carbons of the pyridine ring would appear in the aromatic region, with their exact positions influenced by the substitution pattern. rsc.orgrroij.com

The table below summarizes expected NMR data based on closely related compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹H | Thiomorpholine Protons | 2.50 - 3.70 (multiplets) | vulcanchem.com |

| ¹H | Pyridine Protons | 7.50 - 9.20 (multiplets) | vulcanchem.comrsc.org |

| ¹³C | Thiomorpholine Carbons | ~45 - 65 | rroij.com |

| ¹³C | Pyridine Carbons | ~123 - 155 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.de A change in the dipole moment during a vibration results in IR activity, whereas a change in polarizability results in Raman activity. uni-siegen.de For molecules with little to no symmetry, most vibrational modes are likely to be active in both IR and Raman spectra. uni-siegen.de

For this compound, key vibrational bands would include:

C-H stretching: Aliphatic C-H stretches from the thiomorpholine ring are expected around 2850–2950 cm⁻¹. Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹.

C-N stretching: The C-N stretching vibrations of the thiomorpholine ring typically appear in the 1000–1200 cm⁻¹ region. vulcanchem.com

C-S stretching: The C-S bond in the thiomorpholine ring gives rise to absorptions in the fingerprint region, generally between 600–800 cm⁻¹. vulcanchem.com

Pyridine ring vibrations: The pyridine ring has characteristic ring stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region in both Raman and IR spectra. researchgate.net

Raman spectroscopy is particularly useful for studying vibrations of symmetric bonds and can be used to analyze the metal-ligand vibrations if the compound is part of a metal complex. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a pivotal analytical technique for the elucidation of molecular structures, providing essential information about the mass-to-charge ratio (m/z) of a compound and its fragments. This data is instrumental in confirming the molecular formula and offers insights into the compound's structural framework. For this compound, mass spectrometry validates its elemental composition and helps in understanding its gas-phase ion chemistry.

High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguously determining the molecular formula of a novel or synthesized compound. acs.orgnih.govspectralworks.com Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, allowing for the differentiation between compounds that might otherwise appear to have the same integer mass. The calculated exact mass for this compound (C₉H₁₂N₂S) is 180.0721. The observation of a molecular ion peak [M]⁺ at this precise m/z value in an HRMS spectrum would provide strong evidence for the proposed molecular formula, ruling out other potential elemental compositions.

In a typical electron impact (EI) mass spectrum, the molecular ion peak is the peak with the highest m/z value and corresponds to the intact molecule that has lost one electron. For this compound, the molecular ion peak ([M]⁺) is expected at an m/z of approximately 180. Given the presence of the stable pyridine ring, this peak is anticipated to be of significant intensity. libretexts.org

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The fragmentation of this compound is predicted to occur through several characteristic pathways, primarily involving the cleavage of the thiomorpholine ring, which is the more fragile part of the molecule compared to the aromatic pyridine ring.

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen atom of the thiomorpholine ring, a common fragmentation route for amines. libretexts.org This could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment ion.

Cleavage of the C-S bonds within the thiomorpholine ring, which is characteristic for thioethers and other sulfur-containing heterocycles. miamioh.edu

Loss of the entire thiomorpholine ring from the pyridine moiety, which would generate a pyridinyl fragment.

Fragmentation of the pyridine ring itself, although this typically requires higher energy and may result in lower intensity peaks corresponding to smaller aromatic fragments.

The detailed research findings on the predicted mass spectrometric fragmentation of this compound are summarized in the table below.

| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 180 | [C₉H₁₂N₂S]⁺ | Molecular Ion ([M]⁺) |

| 152 | [C₇H₈N₂S]⁺ | Loss of ethylene (C₂H₄) from the thiomorpholine ring |

| 105 | [C₅H₄N-CH₂]⁺ | Cleavage of the thiomorpholine ring |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the molecular geometry and electronic structure of organic compounds like 3-Pyridin-3-yl thiomorpholine (B91149). DFT calculations are based on determining the electron density of a molecule to derive its energy and other properties, offering a balance between accuracy and computational cost.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comchalcogen.rowuxibiology.com

For 3-Pyridin-3-yl thiomorpholine, the HOMO is expected to be localized primarily on the electron-rich thiomorpholine ring, specifically the sulfur and nitrogen atoms, while the LUMO would likely be distributed across the electron-deficient pyridine (B92270) ring. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine these energy levels. irjweb.comchimicatechnoacta.ru

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. rsc.org

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electronegativity (χ): The power of an atom to attract electrons. It is given by χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

These parameters provide a quantitative basis for predicting the reactivity of this compound in various chemical environments.

Table 2: Hypothetical Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.45 |

| Electronegativity (χ) | 3.70 |

| Electrophilicity Index (ω) | 2.79 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions by transforming the complex molecular wavefunction into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. This method provides insight into the stabilization energies associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis would reveal the nature of the C-N, C-S, and C-C bonds and the delocalization interactions between the thiomorpholine and pyridine rings.

Determination of Ionization Potential, Hardness, and Electrophilicity Index

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as a solvent or a biological receptor. rsc.org An MD simulation of this compound, often using force fields like Martini, could reveal the flexibility of the thiomorpholine ring, the rotational dynamics around the bond connecting the two rings, and how the molecule interacts with a water-based environment. kuleuven.benih.gov This information is critical for understanding its pharmacokinetic properties and stability in biological systems. peerj.com

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is widely used in drug discovery to predict how a ligand like this compound might interact with the active site of a target protein. nih.gov The process involves placing the ligand in various conformations within the protein's binding site and calculating a scoring function to estimate the binding affinity. For this compound, docking studies could identify potential hydrogen bonds (e.g., involving the pyridine nitrogen), hydrophobic interactions, and other non-covalent interactions that stabilize the complex. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org In a QSAR study involving this compound and its analogues, the first step would be to generate a dataset of structurally similar compounds with measured biological activities. mdpi.comphyschemres.org

Next, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. physchemres.orgresearchgate.net The robustness and predictive power of the QSAR model must be rigorously validated using internal (cross-validation) and external test sets. mdpi.com A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives and to provide insights into the structural features that are crucial for the desired biological effect. researchgate.net

Computational Design of Novel Derivatives

Methodologies such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are pivotal in this process. frontiersin.orgchemcomp.com Virtual screening can be used to rapidly assess large libraries of virtual compounds based on the this compound core against a specific biological target, such as a protein kinase or receptor. scirp.org Molecular docking, a key component of structure-based drug design, predicts the preferred orientation of a designed derivative when bound to a target, providing insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the complex. ekb.egresearchgate.net This information is crucial for guiding the design of new analogs with enhanced potency and selectivity. frontiersin.org

For instance, research on other heterocyclic scaffolds containing pyridine or thiomorpholine moieties illustrates the utility of these approaches. Studies on thieno[2,3-c]pyridine (B153571) derivatives used molecular docking to understand crucial ligand-target interactions with the Hsp90 protein, guiding the synthesis of compounds with potent anticancer activity. mdpi.com Similarly, computational studies on pyridopyridine derivatives as FMS kinase inhibitors successfully developed a QSAR model to rationalize the activity of newly designed motifs. nih.gov These established computational workflows are directly applicable to the design of novel this compound derivatives.

Detailed Research Findings

While specific computational design studies focusing exclusively on the this compound scaffold are not extensively documented in publicly available literature, the principles can be demonstrated through research on analogous structures. A study on thieno[2,3-c]pyridine derivatives as potential Hsp90 inhibitors provides a relevant example of how computational and experimental approaches are integrated to identify promising new compounds. mdpi.com In this research, a series of derivatives were synthesized and evaluated for their anticancer activity. The thiomorpholine-substituted compound, in particular, showed significant inhibitory effects. mdpi.com

The investigation combined synthesis with in silico molecular docking to probe the interactions between the designed compounds and the Hsp90 protein. mdpi.com The results from such studies are often tabulated to compare the efficacy of different structural modifications. The table below is representative of how data from such an investigation might be presented, showing the inhibitory concentration (IC₅₀) against various cancer cell lines, which measures the compound's potency.

Table 1: Inhibitory Activity (IC₅₀) of Selected Thieno[2,3-c]pyridine Derivatives (Data derived from a study on analogous heterocyclic systems to illustrate computational design outcomes) mdpi.com

| Compound ID | Substituent | HSC3 (IC₅₀ µM) | T47D (IC₅₀ µM) | RKO (IC₅₀ µM) |

| 6a | Piperidine (B6355638) | >50 | 20.4 | 19.3 |

| 6i | Thiomorpholine | 10.8 | 11.7 | 12.4 |

| Cisplatin | (Reference Drug) | 12.6 | 17.5 | 15.2 |

As illustrated in the representative data, the introduction of a thiomorpholine moiety (compound 6i ) led to potent activity across multiple cancer cell lines, with IC₅₀ values comparable or superior to the reference drug, Cisplatin. mdpi.com Molecular docking studies in the original research revealed that the thiomorpholine group could form crucial interactions within the target's binding pocket, providing a rational explanation for its enhanced activity. mdpi.com This synergy between experimental screening and computational analysis is fundamental to modern drug design. By applying these same principles, researchers can design novel derivatives of this compound, systematically modifying its structure to optimize interactions with a chosen biological target and improve its therapeutic potential.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in Heterocyclic Compound Synthesis

The thiomorpholine (B91149) ring, often functionalized with a pyridine (B92270) group, serves as a key synthon for the elaboration of more complex heterocyclic systems. Its stability and defined reactivity allow for its incorporation into larger scaffolds through various synthetic transformations. Researchers have successfully utilized thiomorpholine-containing precursors to access a diverse range of heterocyclic frameworks.

One notable application is in the synthesis of complex chalcones. For instance, 2-thiomorpholinoquinoline-3-carbaldehyde has been employed as a key reactant in Claisen-Schmidt condensation reactions to produce novel unsymmetrical bis-quinolin-3-yl chalcones. rsc.orgresearchgate.net In these reactions, the thiomorpholine group acts as an electron-donating substituent, influencing the reactivity of the quinoline (B57606) carbaldehyde and the photophysical properties of the resulting chalcone (B49325) products. rsc.orgresearchgate.net

Furthermore, the nucleophilic nature of the nitrogen atom in the thiomorpholine ring is frequently exploited for constructing carbon-nitrogen bonds. In the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, various heterocyclic secondary amines, including thiomorpholine, undergo nucleophilic displacement of a chlorine atom from an N-chloroacetylated intermediate to yield the final target compounds. mdpi.com Similarly, intermediates like 3-Fluoro-4-thiomorpholinoaniline are prepared and then used in subsequent reactions to create more elaborate molecules, such as boron-containing heterocyclic compounds. mdpi.com The synthesis of thiomorpholine-3-carboxylic acid derivatives provides another class of versatile precursors for further synthetic elaboration. acs.org The general utility of thiomorpholine as a building block is also highlighted in the synthesis of various derivatives containing benzimidazole (B57391) and pyrimidine (B1678525) moieties. rroij.comresearchgate.net

| Resulting Heterocyclic System | Thiomorpholine-Containing Precursor | Reaction Type / Method | Reference |

| bis-Quinolin-3-yl Chalcones | 2-Thiomorpholinoquinoline-3-carbaldehyde | Claisen-Schmidt Condensation | rsc.orgresearchgate.net |

| Thieno[2,3-c]pyridine Derivatives | Thiomorpholine | Nucleophilic Displacement | mdpi.com |

| Boron-Containing Heterocycles | 3-Fluoro-4-thiomorpholinoaniline | Amide Coupling | mdpi.com |

| Pyrrolidine/Pyrimidine Derivatives | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide & Thiomorpholine | Nucleophilic Substitution | researchgate.net |

| Thiomorpholine-3-carboxylic Acids | Immobilized Fmoc-Cys(Trt)-OH | Solid-Phase Synthesis & Cyclization | acs.org |

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgtcichemicals.comorganic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. The thiomorpholine scaffold has proven to be a valuable component in MCRs, acting as both a reactant and a catalyst.

In certain MCRs, thiomorpholine can function as a basic catalyst. For example, it has been used to facilitate the three-component condensation of an aldehyde, malononitrile, and a thiol to produce highly functionalized 2-amino-3,5-dicarbonitrile-6-thio-pyridines. jocpr.com

More significantly, the thiomorpholine unit can be directly incorporated into the final product as one of the core components. A prime example is the Yttrium-catalyzed three-component aza-Friedel–Crafts reaction. mdpi.com In this reaction, an imidazo[1,2-a]pyridine (B132010), an aldehyde, and a cyclic amine like thiomorpholine are reacted to generate C3-alkylated imidazo[1,2-a]pyridines. mdpi.com This method allows for the direct installation of the thiomorpholine moiety onto a complex heterocyclic core, demonstrating its utility as a versatile scaffold for building molecular complexity in a single step. mdpi.com The reaction tolerates a wide range of substituents on both the imidazo[1,2-a]pyridine and aldehyde components, providing access to a library of diverse structures. mdpi.com

| Imidazo[1,2-a]pyridine Reactant | Aldehyde Reactant | Resulting Product Incorporating Thiomorpholine | Yield (%) | Reference |

| 2-Phenylimidazo[1,2-a]pyridine | p-Tolualdehyde | 4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)thiomorpholine | 88 | mdpi.com |

| 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorobenzaldehyde | 4-((4-Chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)thiomorpholine | 90 | mdpi.com |

| 2-(p-Tolyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | 4-((p-Tolyl)(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methyl)thiomorpholine | 89 | mdpi.com |

| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | 4-((4-Bromophenyl)(2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methyl)thiomorpholine | 81 | mdpi.com |

Applications in Complex Molecular Architecture Construction

The role of 3-Pyridin-3-yl thiomorpholine and its analogs as foundational building blocks extends to the construction of highly complex and polycyclic molecular architectures. chemimpex.com The combination of the pyridine ring and the thiomorpholine heterocycle provides a scaffold that can be strategically elaborated through multi-step synthesis or convergent fragment coupling.

An excellent illustration of this is the synthesis of (Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one. evitachem.com The assembly of this molecule involves the integration of the thiomorpholine group onto a pyrido[1,2-a]pyrimidine (B8458354) core, which is then coupled with a thiazolidinone moiety. evitachem.com This synthesis showcases how the thiomorpholine unit can be a key structural element within a larger, multi-functional molecular design.

Similarly, other complex structures have been built using thiomorpholine-based intermediates. For example, the compound 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine serves as a building block for the synthesis of even more intricate molecules. The inherent reactivity and structural features of the pyridin-thiomorpholine scaffold allow chemists to design synthetic routes to novel and challenging molecular targets. These applications underscore the importance of this class of compounds in providing access to new chemical space, which is particularly relevant in fields such as medicinal chemistry and materials science. chemimpex.com

| Complex Molecule | Key Synthetic Feature | Application Context | Reference |

| (Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one | Integration of thiomorpholine onto a pyrido[1,2-a]pyrimidine core | Construction of complex thiazolidinones | evitachem.com |

| 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine | Use as a building block for further synthesis | Synthesis of complex heterocyclic systems | |

| Substituted Thieno[2,3-c]pyridines | Nucleophilic addition of thiomorpholine to an activated precursor | Construction of fused heterocyclic systems | mdpi.com |

| C3-Alkylated Imidazo[1,2-a]pyridines | Three-component reaction incorporating thiomorpholine | Rapid assembly of complex nitrogen-containing heterocycles | mdpi.com |

Exploration in Advanced Materials Science Research

Utilization in Polymer Chemistry Research

In polymer chemistry, the incorporation of heterocyclic compounds like 3-Pyridin-3-yl thiomorpholine (B91149) into polymer backbones can impart specific thermal, mechanical, and photophysical properties. rsc.org The pyridine (B92270) and thiomorpholine groups can influence polymer solubility, reactivity, and their ability to coordinate with metals. rsc.orgbibliotekanauki.pl

Research in this area focuses on the synthesis of novel polymers where 3-Pyridin-3-yl thiomorpholine acts as a monomer or a functionalizing agent. The resulting polymers are investigated for enhanced thermal stability and chemical resistance. rsc.org The nitrogen atom in the pyridine ring and the sulfur atom in the thiomorpholine ring can act as sites for further chemical reactions, allowing for the creation of cross-linked or functionalized polymers with specific desirable characteristics. mdpi.com

One area of investigation involves the synthesis of stimuli-responsive polymers. The thiomorpholine component, particularly after oxidation to thiomorpholine oxide, can impart hydrophilicity and responsiveness to stimuli such as pH and temperature. mdpi.comresearchgate.net This could lead to the development of "smart" polymers that change their properties in response to environmental triggers.

Below is a table summarizing potential polymer types and their expected properties when incorporating this compound:

| Polymer Type | Potential Monomer/Functionalizing Agent | Expected Properties | Research Focus |

| Condensation Polymers | This compound with diacids or diacyl chlorides | High thermal stability, specific solubility profiles, metal coordination capabilities. | Development of high-performance polymers. |

| Addition Polymers | Vinyl-functionalized this compound | Tunable refractive index, stimuli-responsive behavior (pH, temperature). | Smart materials and optical plastics. |

| Coordination Polymers | This compound with metal ions | Catalytic activity, magnetic properties, porous frameworks for gas storage. | Functional inorganic-organic hybrid materials. |

Potential in Designing Functionalized Surfaces

The modification of surfaces to impart specific chemical or physical properties is a cornerstone of materials science. The structure of this compound makes it a candidate for the functionalization of various substrates. The pyridine and thiomorpholine moieties can interact with surfaces through a variety of mechanisms, including covalent bonding, hydrogen bonding, and metal-ligand coordination. nih.govnih.gov

Research into the use of thiomorpholine derivatives for surface modification has shown their ability to form self-assembled monolayers (SAMs) on surfaces like gold. researchgate.net The sulfur atom in the thiomorpholine ring can form a strong bond with the gold surface, while the rest of the molecule provides a functional interface. The presence of the pyridine group in this compound could offer additional functionalities, such as altering the surface energy, providing sites for further chemical reactions, or influencing the adsorption of other molecules. nih.govresearchgate.net

Potential applications for surfaces functionalized with this compound include:

Corrosion Inhibition: The formation of a protective molecular layer on a metal surface can prevent corrosive agents from reaching the surface.

Biocompatible Coatings: The modification of implant surfaces with biocompatible molecules can improve their integration with biological tissues. nih.gov

Sensors: The specific interactions of the pyridine and thiomorpholine groups with certain analytes could be exploited for the development of chemical sensors.

The table below outlines potential surface functionalization strategies using this compound:

| Substrate | Functionalization Method | Potential Application | Key Interacting Group |

| Gold | Self-Assembled Monolayer (SAM) | Biosensors, anti-fouling coatings | Thiomorpholine (sulfur) |

| Silicon Oxide | Silanization (with a suitable linker) | Microelectronics, controlled wettability | Pyridine (nitrogen) |

| Steel | Adsorption/Coordination | Corrosion protection | Pyridine and Thiomorpholine |

Research into Optoelectronic Material Precursors

The development of new organic and polymeric materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. mdpi.comacs.org The electronic properties of these materials are crucial for device performance and can be tuned through molecular design. mdpi.comtaylorfrancis.com

The combination of an electron-deficient pyridine ring and a potentially electron-donating thiomorpholine group in this compound suggests its potential as a building block for donor-acceptor (D-A) type materials. mdpi.comtaylorfrancis.com Such D-A structures are known to exhibit interesting photophysical properties, including tunable absorption and emission spectra, which are essential for optoelectronic applications. mdpi.com

Research in this area would involve the synthesis of conjugated polymers or small molecules incorporating the this compound unit. The optoelectronic properties of these new materials, such as their energy levels (HOMO and LUMO), bandgap, and charge carrier mobility, would be investigated to assess their suitability for use in devices. mdpi.commdpi.com The sulfur atom in the thiomorpholine ring can also enhance interchain interactions in polymers, which can be beneficial for charge transport. mdpi.comacs.org

The following table summarizes the potential role of this compound in different optoelectronic materials:

| Material Class | Role of this compound | Target Optoelectronic Property | Potential Device Application |

| Conjugated Polymers | Monomer unit in a donor-acceptor copolymer | Tunable bandgap, improved charge transport | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Small Molecule Emitters | Core of a fluorescent or phosphorescent molecule | High photoluminescence quantum yield, specific emission color | Organic Light-Emitting Diodes (OLEDs) |

| High Refractive Index Polymers | Additive or comonomer | Increased refractive index | Lenses, optical adhesives, light extraction layers in OLEDs |

While direct research on the applications of this compound in these specific areas of advanced materials science is still emerging, the foundational properties of its constituent chemical groups suggest a promising future for its exploration and utilization. rsc.org

Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of the target compound from unreacted starting materials, byproducts, and other impurities, as well as for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

In the context of thiomorpholine (B91149) derivatives, Reversed-Phase HPLC (RP-HPLC) is a frequently utilized method. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound is determined by integrating the peak area of the analyte in the chromatogram. For a compound like 3-Pyridin-3-yl thiomorpholine, a typical HPLC analysis would be expected to show a purity level exceeding 95%.

While specific HPLC conditions for this compound are not extensively documented, typical conditions for related heterocyclic compounds can be extrapolated.

Table 1: Illustrative HPLC Conditions for Analysis of Thiomorpholine Derivatives

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas chromatography, while less common for non-volatile compounds, can be used if the compound is thermally stable and sufficiently volatile, or if it can be derivatized to increase its volatility.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₉H₁₂N₂S. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and stoichiometric purity.

Table 2: Theoretical Elemental Composition of this compound (C₉H₁₂N₂S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 59.97 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 6.73 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.55 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.80 |

| Total | 180.29 | 100.00 |

The structures of newly synthesized heterocyclic compounds are often confirmed by comparing the found elemental analysis values with the calculated ones. arabjchem.org

Advanced Spectroscopic Methods for Detailed Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure, including the connectivity of atoms and the types of functional groups present. For an unambiguous structural elucidation of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential. heteroletters.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the thiomorpholine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the electronic environment and neighboring protons for each unique proton. For instance, protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), while the protons of the thiomorpholine ring would be found in the aliphatic region (typically δ 2.5-4.0 ppm).

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The pyridine carbons would resonate at lower field (δ 120-150 ppm), while the thiomorpholine carbons would appear at higher field.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine C2-H | ~8.5 (d) | ~148 |

| Pyridine C4-H | ~7.8 (dd) | ~135 |

| Pyridine C5-H | ~7.3 (dd) | ~123 |

| Pyridine C6-H | ~8.6 (d) | ~150 |

| Thiomorpholine CH₂-S | ~2.7 (t) | ~28 |

| Thiomorpholine CH₂-N | ~3.8 (t) | ~50 |

Note: These are predicted values and may vary based on solvent and experimental conditions. The structures of similar compounds have been confirmed using these techniques. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight and, therefore, its molecular formula. The expected molecular ion peak [M+H]⁺ would be observed at m/z 181.0799, corresponding to the formula C₉H₁₃N₂S⁺. vulcanchem.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, C=N, and C-S bonds.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=C and C=N stretch (Pyridine ring) | 1600-1450 |

| C-N stretch | 1250-1020 |

| C-S stretch | 800-600 |

The structures of various heterocyclic compounds have been confirmed using IR spectroscopy. arabjchem.org

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Scalable Production

The industrial and academic demand for 3-Pyridin-3-yl thiomorpholine (B91149) and its derivatives necessitates the development of scalable, efficient, and sustainable synthetic methods. Future research is moving beyond traditional batch processing towards greener and more robust technologies.

A significant area of development is the refinement of catalytic systems for the crucial C-N and C-S bond-forming reactions required for the synthesis of the thiomorpholine ring. While various transition metals can be used, copper-catalyzed reactions are gaining attention as they are often cost-effective, efficient, and environmentally friendlier compared to precious metals like palladium. jsynthchem.comrsc.org Future work will likely focus on creating highly active and stable copper catalysts that can operate under mild conditions with broad functional group tolerance, making the synthesis more practical for industrial scales. jsynthchem.commdpi.com

Furthermore, continuous flow chemistry is emerging as a powerful technology for producing heterocyclic compounds. chemrxiv.orgbeilstein-journals.org This approach offers superior control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and simplified scalability compared to batch methods. beilstein-journals.orgresearchgate.net A recent development demonstrated a two-step telescoped continuous flow process for the synthesis of the basic thiomorpholine core, achieving a throughput of 1.8 g/h and showcasing the robustness of this strategy. researchgate.netresearchgate.net Future research will aim to adapt such flow processes for the synthesis of the more complex 3-Pyridin-3-yl thiomorpholine, potentially integrating the catalytic bond-forming steps into a single, automated sequence. beilstein-journals.org Microwave-assisted synthesis also presents a complementary strategy, known for accelerating reaction times and often increasing yields for heterocyclic compound formation.

| Methodology | Key Advantages | Challenges for Scalability | Future Research Focus |

| Batch Synthesis | Well-established, suitable for small-scale discovery. | Difficult to scale, poor heat transfer, potential safety issues. | Optimization of reaction conditions for higher yields. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Scalability can be limited by microwave penetration depth. | Development of large-scale microwave reactors. |

| Continuous Flow Chemistry | High scalability, enhanced safety, precise process control, easy automation. beilstein-journals.orgresearchgate.netnih.gov | Requires specialized equipment, potential for channel clogging. | Integration of catalytic steps, development of robust reactor designs. beilstein-journals.org |

| Advanced Catalysis (e.g., Copper) | Lower cost, reduced toxicity, high efficiency. jsynthchem.comrsc.org | Catalyst deactivation, ligand cost, and stability. | Design of ligand-free or highly stable and reusable catalysts. jsynthchem.com |

Novel Chemical Transformations for Scaffold Diversification

The this compound scaffold serves as a starting point for creating diverse libraries of new molecules. Future research will focus on developing novel chemical reactions to modify this core structure, unlocking new functions and properties.

One major avenue is the late-stage functionalization of the pyridine (B92270) ring through C-H activation . This powerful strategy allows for the direct introduction of new functional groups onto the electron-deficient pyridine core, which is often challenging with traditional methods. nih.govresearchgate.net Research into transition-metal catalysis, using elements like palladium, rhodium, or nickel, can enable site-selective C-H alkylation, arylation, or annulation, leading to novel fused heterocyclic systems. nih.govbeilstein-journals.orgmdpi.com This allows chemists to "decorate" the pyridine portion of the scaffold to fine-tune its electronic and steric properties. beilstein-journals.org

The thiomorpholine ring also offers multiple sites for chemical modification. The nitrogen atom can be readily functionalized through N-alkylation or N-acylation reactions, while the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the molecule's polarity, solubility, and biological interactions. mdpi.com More advanced strategies include polymer-supported synthesis, where the scaffold is attached to a solid support to facilitate the stereoselective synthesis of complex derivatives, such as thiomorpholine-3-carboxylic acids. nih.govacs.orgthieme-connect.com This method is highly amenable to creating large libraries of compounds for screening purposes. Additionally, multicomponent reactions that assemble novel, highly substituted thiomorpholine rings in a single step represent an efficient path to structural complexity. clockss.org

| Transformation Type | Target Site | Potential Reagents/Catalysts | Outcome for Diversification |

| C-H Functionalization | Pyridine Ring (C2, C4 positions) | Pd, Rh, Ni, Cu catalysts; boronic acids, alkenes. nih.govbeilstein-journals.org | Introduction of aryl, alkyl, and other functional groups to modulate scaffold properties. |

| N-Acylation/Alkylation | Thiomorpholine Nitrogen | Acyl chlorides, alkyl halides. | Attachment of various side chains to explore structure-activity relationships. |

| Sulfur Oxidation | Thiomorpholine Sulfur | Oxidizing agents (e.g., H₂O₂) | Creation of thiomorpholine-oxide or sulfone derivatives with altered hydrophilicity and biological activity. mdpi.com |

| Polymer-Supported Synthesis | Scaffold Core | Wang resin, Fmoc-protected amino acids. nih.govacs.org | Stereoselective synthesis of complex derivatives for high-throughput screening. |

| Multicomponent Reactions | Ring Formation | Isocyanides, α-amino acids, mercaptoacetaldehyde. clockss.org | Rapid, one-pot assembly of highly substituted and novel thiomorpholine-based scaffolds. |

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound, future research will increasingly rely on advanced computational models to predict properties and guide synthetic efforts.